Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate
Description
Historical Context of Nicotinic Acid Derivatives in Chemical Research
Nicotinic acid (niacin), first isolated in the early 20th century, has served as a foundational scaffold for exploring pyridine-based chemistry. Its identification as an essential nutrient catalyzed research into its biosynthesis, metabolic roles, and synthetic analogs. Early industrial processes for nicotinic acid production relied on stoichiometric oxidants and toxic catalysts, but advancements in heterogeneous catalysis—particularly vanadium- and chromium-based systems—enabled more sustainable routes. The structural versatility of nicotinic acid derivatives, such as esters and amides, allowed researchers to probe structure-activity relationships in diverse contexts, from coenzymes (e.g., NAD+/NADP+) to lipid-lowering pharmaceuticals.
The shift toward functionalized nicotinates gained momentum with the recognition that substituents at the 2-, 5-, and 6-positions could modulate electronic properties and binding affinities. For example, the introduction of electron-withdrawing groups like cyano (-CN) enhanced stability and enabled cross-coupling reactions, while alkoxy substituents (e.g., 4-fluorophenoxy) improved solubility and bioavailability. These developments laid the groundwork for compounds such as ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate, which epitomizes the convergence of multiple substitution strategies.
Evolution of Cyano-Substituted Nicotinates in Scientific Literature
Cyano-substituted nicotinates emerged as critical intermediates in pharmaceutical and agrochemical synthesis due to the cyano group’s dual role as a hydrogen-bond acceptor and a precursor for further derivatization. Early synthetic routes, such as the Bohlmann–Rahtz pyridine synthesis, faced limitations in regioselectivity, often producing ortho-substituted byproducts. The advent of transition-metal catalysis, particularly palladium-mediated cross-couplings, addressed these challenges by enabling precise installation of cyano groups at the 5-position of the pyridine ring.
A landmark study demonstrated that cyano-substituted nicotinates could serve as substrates for Suzuki-Miyaura couplings, facilitating access to biaryl structures with applications in kinase inhibition. For instance, methyl 2-((1-methoxy-4-nitronaphthalen-2-yl)thio)acetate (48a ) was synthesized via Pd-catalyzed C–S coupling, showcasing the compatibility of cyano groups with diverse reaction conditions. Subsequent work leveraged cyano-directed C–H activation to functionalize nicotinates at previously inaccessible positions, broadening their utility in fragment-based drug discovery.
Table 1: Key Advances in Cyano-Substituted Nicotinate Synthesis
Development Timeline of Fluorophenoxy-Substituted Nicotinates
The incorporation of fluorophenoxy groups into nicotinates originated from efforts to enhance metabolic stability and target selectivity. Fluorine’s electronegativity and small atomic radius allowed fine-tuning of electronic effects without significant steric hindrance. Initial studies focused on 4-fluorophenoxy benzenesulfonamides, which demonstrated improved binding affinities in enzyme inhibition assays. For example, compound 10 (bromo phenyl) exhibited a 7-fold increase in binding affinity compared to non-fluorinated analogs, attributed to fluorine’s polar hydrophobic interactions.
The synthesis of this compound represents a culmination of these efforts. A 2020 study detailed the use of 4-(4-fluorophenoxy)-benzenesulfonyl chloride in Pd-catalyzed couplings, achieving gram-scale production with minimal byproducts. Concurrently, biomimetic approaches inspired by nicotinic acid biosynthesis enabled the late-stage conjugation of fluorophenoxy groups to preformed nicotinate cores, bypassing traditional protection-deprotection steps. These methodologies underscored the synergy between fluorine chemistry and pyridine functionalization.
Research Significance and Academic Interest in Multi-Substituted Nicotinates
Multi-substituted nicotinates like this compound occupy a unique niche in chemical research due to their structural complexity and modular synthesis. Academic interest stems from three factors:
- Chemical Space Exploration : The simultaneous presence of cyano, fluorophenoxy, and phenyl groups enables interactions with diverse biological targets, including G-protein-coupled receptors and oxidoreductases.
- Sustainable Synthesis : Advances in gas-phase oxidation and catalytic C–H activation have reduced reliance on hazardous reagents, aligning with green chemistry principles.
- Material Science Applications : The electronic properties of multi-substituted nicotinates make them candidates for organic semiconductors and metal-organic frameworks.
Recent studies highlight the compound’s potential as a building block for bioactive conjugates. For instance, nicotinate-aryl hybrids synthesized via late-stage amidation exhibited nanomolar affinity for cancer-related proteins, validating the strategic value of its substitution pattern.
Properties
IUPAC Name |
ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-2-26-21(25)18-12-15(13-23)20(27-17-10-8-16(22)9-11-17)24-19(18)14-6-4-3-5-7-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWCRJAUKIKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinate Backbone: The nicotinate backbone can be synthesized through a condensation reaction between ethyl nicotinate and an appropriate aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through an etherification reaction using 4-fluorophenol and a suitable leaving group, such as a halide.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₅FN₂O₂
- Molecular Weight : Approximately 304.33 g/mol
- Structure : The compound contains a cyano group, a fluorophenoxy group, and a phenyl group attached to a nicotinate core, making it a heterocyclic compound with potential biological activities.
Medicinal Chemistry
Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate has shown promise in several therapeutic areas:
- Cancer Treatment : Compounds structurally similar to this compound have been identified as potential inhibitors of specific cancer pathways. For instance, its derivatives may inhibit the activity of ubiquitin-specific proteases, which are implicated in cancer progression and muscle-wasting diseases such as cachexia .
- Neurological Disorders : The compound may also play a role in treating neurodegenerative diseases by modulating pathways associated with protein aggregation, such as those seen in Parkinson's disease .
Agrochemicals
Due to its structural characteristics, this compound can be explored for use in agrochemical formulations. Its potential biological activity could be harnessed for developing new pesticides or herbicides that target specific plant pathogens or pests.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, allowing chemists to explore further modifications that can lead to new compounds with enhanced properties or activities. Its unique structure provides a versatile platform for developing novel pharmaceuticals or agrochemicals.
Case Studies and Research Findings
- Inhibitory Activity Against USP19 : Research has indicated that compounds similar to this compound can inhibit USP19, which is linked to muscle-wasting conditions. This inhibition may provide therapeutic benefits for patients suffering from conditions like cancer cachexia .
- Chemical Behavior in Biological Systems : Studies have shown that the compound interacts with specific molecular targets within biological systems, potentially leading to antimicrobial or anticancer effects by modulating enzyme or receptor activities.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents at the pyridine ring’s 6-position. These modifications significantly influence physicochemical properties, synthetic pathways, and biological activities. Below is a systematic comparison:
Substituent Variations and Structural Analogues
Key Observations :
- Electron Effects: The 4-fluorophenoxy group (target compound) is electron-withdrawing, which may enhance stability and influence binding interactions in biological systems.
- Lipophilicity: The dichlorophenylsulfanyl group (477866-73-2) introduces higher lipophilicity compared to the fluorophenoxy group, which could impact membrane permeability .
Physicochemical Properties
Notes:
- Limited experimental data exist for the target compound, but trends can be inferred. For example, the dimethylamino analog’s lower molar mass (295.34 vs.
Stability and Reactivity
- Hydrolytic Stability: The ethyl ester in all compounds is susceptible to hydrolysis, but electron-withdrawing groups (e.g., 4-fluorophenoxy) may slow esterase-mediated degradation compared to electron-donating groups .
- Oxidative Stability : Sulfanyl groups (477866-73-2) are prone to oxidation, forming sulfoxides or sulfones, which could alter bioactivity .
Biological Activity
Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C21H15FN2O3
- Molecular Weight : 362.35 g/mol
- CAS Number : 306980-17-6
This compound exhibits biological activity primarily through the inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in various cellular processes including inflammation, cancer progression, and immune responses. The compound's ability to modulate PI3Kγ activity suggests its potential therapeutic applications in autoimmune diseases and cancer treatment.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiproliferative Effects | Demonstrated significant antiproliferative activity against various cancer cell lines, inhibiting cell growth. |
| Anti-inflammatory Properties | Shown to reduce inflammation in preclinical models, indicating potential use in treating inflammatory diseases. |
| Cytotoxicity | Exhibits cytotoxic effects on specific tumor cells, suggesting its viability as an anticancer agent. |
Case Studies and Research Findings
-
Anticancer Activity :
A study published in Frontiers in Physiology highlighted the compound's efficacy against gastrointestinal cancers by targeting PI3Kγ pathways. The results indicated a marked reduction in tumor growth and improved survival rates in animal models treated with this compound . -
Inflammation Modulation :
Research focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications for conditions like rheumatoid arthritis and inflammatory bowel disease . -
Mechanistic Insights :
Investigations into the molecular mechanisms revealed that the compound interferes with signaling pathways involved in cell proliferation and survival, particularly through modulation of the AKT/mTOR pathway, which is crucial for cancer cell metabolism and growth .
Summary of Findings
The biological activity of this compound suggests a multifaceted approach to therapy, particularly in oncology and inflammatory diseases. Its ability to inhibit PI3Kγ positions it as a promising candidate for further development in drug formulation.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Nucleophilic aromatic substitution : Reacting a halogenated nicotinate precursor (e.g., 6-chloro derivative) with 4-fluorophenol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 80–120°C .
- Cyano group introduction : Utilizing cyanation agents (e.g., CuCN or K₄[Fe(CN)₆]) under controlled temperatures to avoid side reactions . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. For example, excess 4-fluorophenol (1.2–1.5 equiv) improves substitution efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; cyano carbon at ~115 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .
- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths/angles, crucial for confirming regiochemistry (e.g., para-substitution on fluorophenoxy) .
Q. How does the fluorophenoxy group influence the compound’s reactivity in substitution reactions?
The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitutions but deactivates it toward nucleophilic attacks. For example:
- Suzuki coupling : The 4-fluorophenoxy group directs palladium catalysts to meta/para positions on the nicotinate core, enabling aryl boronic acid coupling .
- Hydrolysis : The ester group (COOEt) undergoes base-mediated hydrolysis (e.g., NaOH/EtOH) to yield carboxylic acid derivatives, with reaction rates monitored via TLC or HPLC .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?
- Functional selection : Hybrid meta-GGA functionals (e.g., M06-2X) accurately calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Transition state analysis : Geometry optimizations at the B3LYP/6-311+G(d,p) level identify energy barriers for reactions like cyano group substitution, validated via IRC (intrinsic reaction coordinate) calculations .
- Solvent effects : PCM (polarizable continuum model) simulations in DMF or THF correlate with experimental reaction yields .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response validation : Re-test the compound in standardized assays (e.g., IC₅₀ in enzyme inhibition) using controls like staurosporine for kinase assays .
- Metabolic stability assays : LC-MS/MS quantifies metabolites in microsomal preparations to distinguish intrinsic activity from pharmacokinetic artifacts .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-fluorophenoxy with 2-thienyl) to isolate structure-activity relationships (SAR) .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyanation), reducing byproducts .
- Catalyst screening : Test Pd/Xantphos systems for coupling reactions; ligand ratios (1:1.2 Pd:ligand) often improve turnover .
- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O) for >95% purity, validated via NMR .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Target identification : SILAC (stable isotope labeling by amino acids in cell culture) quantifies protein binding partners in cellular lysates .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like acetylcholinesterase, guided by crystallographic data (PDB IDs) .
- Kinetic assays : Surface plasmon resonance (SPR) measures real-time binding kinetics (kₐₙ/kₒff) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
